(E)-2-(3-(4-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxamide

Description

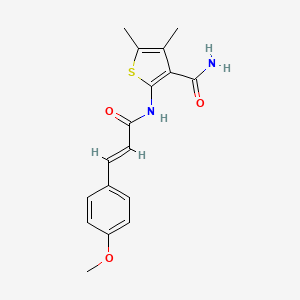

(E)-2-(3-(4-Methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxamide is a synthetic thiophene derivative characterized by a unique acrylamido-carboxamide scaffold. Structurally, it features:

- A 4,5-dimethylthiophene core substituted at the 2-position with an (E)-configured acrylamido group.

- A 4-methoxyphenyl moiety attached to the acrylamido chain.

- A carboxamide group at the 3-position of the thiophene ring.

Properties

IUPAC Name |

2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-10-11(2)23-17(15(10)16(18)21)19-14(20)9-6-12-4-7-13(22-3)8-5-12/h4-9H,1-3H3,(H2,18,21)(H,19,20)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVSCPGWVMDGPB-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)C=CC2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)/C=C/C2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-2-(3-(4-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxamide is a member of the thiophene carboxamide class, which has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of thiophene carboxamide derivatives typically involves multi-step organic reactions. The compound can be synthesized through a series of reactions starting from appropriate thiophene derivatives and substituted phenyl compounds. The general method includes:

- Formation of the acrylamide linkage : This is achieved by reacting a thiophene derivative with an acrylamide precursor.

- Substitution reactions : Introduction of the methoxy group on the phenyl ring is performed using standard electrophilic aromatic substitution techniques.

- Purification and characterization : The final product is purified using recrystallization techniques and characterized using spectroscopic methods such as NMR and mass spectrometry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including our compound of interest. A comparative study indicated that several synthesized thiophene derivatives exhibited significant cytotoxicity against various cancer cell lines.

- Mechanism of Action : The compound acts as a biomimetic to Combretastatin A-4 (CA-4), a well-known anticancer agent. It disrupts tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells, particularly Hep3B liver cancer cells.

- IC50 Values : In vitro assays revealed that the compound displayed an IC50 value of approximately 12.58 µM against Hep3B cells, indicating moderate potency compared to CA-4 .

Table 1: Biological Activity Summary

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Hep3B | 12.58 | Tubulin inhibition |

| CA-4 | Hep3B | 5.46 | Tubulin inhibition |

Case Studies

- Study on Hepatocellular Carcinoma (HCC) :

-

In Vivo Studies :

- Preliminary in vivo studies demonstrated that these compounds could effectively reduce tumor growth in animal models, suggesting their potential for further development as anticancer therapeutics.

Comparison with Similar Compounds

Cyanoacetamido Derivatives

Compound 92a (2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide) shares the dimethylthiophene-carboxamide backbone but replaces the acrylamido group with a cyanoacetamido moiety. Key differences include:

- Functional group polarity : The nitrile (C≡N) group in 92a increases electrophilicity compared to the acrylamido group in the target compound.

- Antioxidant activity : Compound 92a demonstrated 56.9% nitric oxide scavenging at 100 μM, attributed to the polar carboxamide and nitrile groups enhancing radical stabilization .

Carboxylate Esters vs. Carboxamides

Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3d) differs from the target compound in two key aspects:

- Ester vs. carboxamide : The 3-carboxylate ester in 3d reduces polarity compared to the carboxamide group.

- Biological impact : Carboxamides generally exhibit improved solubility and membrane permeability, which may enhance bioavailability .

Substituent Effects on Bioactivity

Methoxy vs. Hydroxy Substituents

- Anti-inflammatory activity: Compound 2 (3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide) from Lycium barbarum exhibited an IC50 of 17.00 μM in NO inhibition, surpassing quercetin (IC50 = 17.21 μM) . This highlights the synergistic effect of methoxy and hydroxyl groups on anti-inflammatory potency.

- Antioxidant activity: Ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3e) showed moderate DPPH scavenging (52.1%), suggesting that methoxy groups may slightly reduce radical quenching compared to pure hydroxyl substituents .

Ring Saturation and Rigidity

Tetrahydrobenzo[b]thiophene derivatives (e.g., 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates) feature a saturated thiophene ring. This modification:

- Decreases antioxidant activity: Compound 92b (tetrahydrobenzo[b]thiophene analog of 92a) showed 55.5% NO scavenging vs. 56.9% for 92a, indicating that aromaticity enhances radical stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.